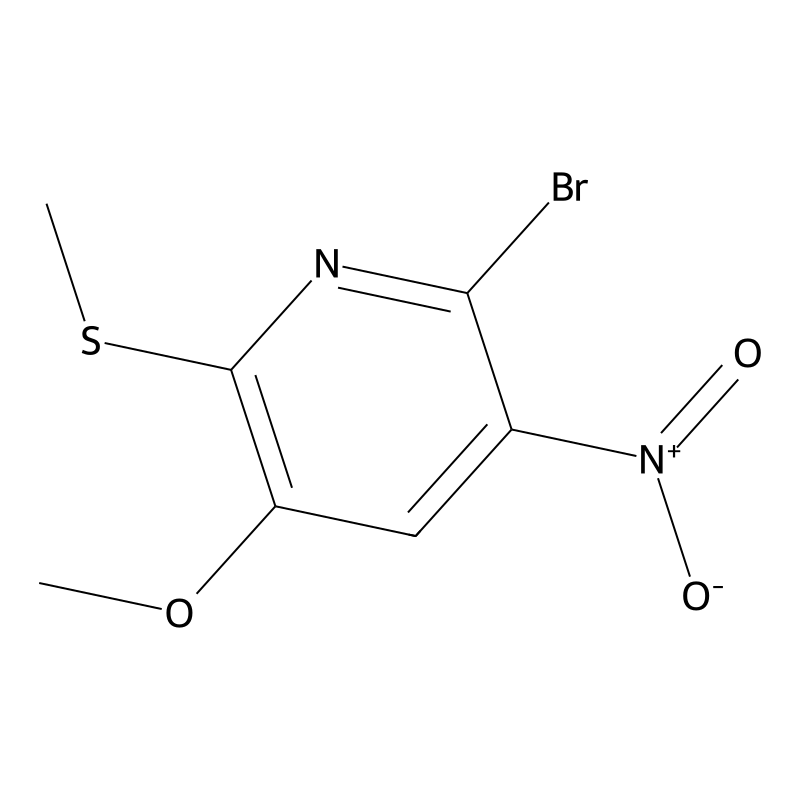

2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This doesn't necessarily mean the compound has no research applications, but it suggests it is either a niche molecule or one that is under development and not yet widely studied.

Further Exploration

If you are interested in learning more about this specific compound, here are some suggestions for further exploration:

- Chemical Synthesis Literature: You can try searching scientific databases for articles related to the synthesis of similar molecules. This might reveal papers describing the synthesis of 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine as part of a larger study. Google Scholar: is a good place to start this type of search.

- Patent Databases: Patent applications sometimes disclose new compounds and their potential applications. Searching patent databases like Espacenet or the USPTO database might reveal patents mentioning 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine [3, 4].

2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring that is substituted with several functional groups: bromine, methoxy, methylthio, and nitro. This unique combination of substituents imparts distinctive chemical properties and potential biological activities to the compound. The molecular formula for this compound is C₈H₈BrN₃O₂S, and it has a molecular weight of approximately 266.13 g/mol. The presence of both electron-donating (methoxy, methylthio) and electron-withdrawing (bromine, nitro) groups allows for diverse chemical transformations and interactions, making it a valuable compound in both synthetic chemistry and biological research.

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles such as amines or thiols under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

- Oxidation Reactions: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.

Common Reagents and Conditions- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

- Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

- Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

The major products from these reactions can include:

- Substituted derivatives with different functional groups replacing the bromine atom.

- Amino derivatives resulting from the reduction of the nitro group.

- Sulfoxide or sulfone derivatives from the oxidation of the methylthio group.

Synthetic Routes and Reaction Conditions- Bromination: The introduction of the bromine atom at the 2-position of 5-methoxy-6-(methylthio)-3-nitropyridine using bromine or a brominating agent under controlled conditions.

- Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Industrial Production Methods

For industrial applications, the synthesis may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity.

2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine has several applications in scientific research:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Explored as a pharmaceutical intermediate or active compound in drug development.

- Industry: Utilized in developing new materials and chemical processes.

The interaction studies involving 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine focus on its binding affinity to various biological targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, influencing cellular responses. Further research is needed to elucidate specific mechanisms of action and therapeutic potential.

Similar Compounds- 2-Bromo-5-methoxybenzoic acid

- 5-Bromo-3-methoxy-2-nitropyridine

- 2-Bromo-5-hydroxybenzaldehyde

Uniqueness

The uniqueness of 2-Bromo-5-methoxy-6-(methylthio)-3-nitropyridine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Unlike other similar compounds, this compound's structure allows for diverse chemical transformations due to the interplay between electron-donating and electron-withdrawing groups.